2-Chloro-3-(1,3-dioxolan-2-yl)-4-iodopyridine

Catalog No.
S6575715
CAS No.
2586127-42-4
M.F
C8H7ClINO2
M. Wt
311.50 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Chloro-3-(1,3-dioxolan-2-yl)-4-iodopyridine

CAS Number

2586127-42-4

Product Name

2-Chloro-3-(1,3-dioxolan-2-yl)-4-iodopyridine

IUPAC Name

2-chloro-3-(1,3-dioxolan-2-yl)-4-iodopyridine

Molecular Formula

C8H7ClINO2

Molecular Weight

311.50 g/mol

InChI

InChI=1S/C8H7ClINO2/c9-7-6(5(10)1-2-11-7)8-12-3-4-13-8/h1-2,8H,3-4H2

InChI Key

CJRNZONMWXJSHW-UHFFFAOYSA-N

SMILES

C1COC(O1)C2=C(C=CN=C2Cl)I

Canonical SMILES

C1COC(O1)C2=C(C=CN=C2Cl)I

2-Chloro-3-(1,3-dioxolan-2-yl)-4-iodopyridine is a complex organic compound characterized by the presence of a pyridine ring substituted with chlorine and iodine atoms, along with a dioxolane moiety. The molecular formula for this compound is C10H8ClI O2, and its structure contributes to its unique reactivity and potential applications in various fields, particularly in medicinal chemistry and organic synthesis. The dioxolane ring enhances the compound's stability and solubility, making it a useful intermediate in

  • Organic Chemistry: The molecule contains a pyridine ring, a common functional group in many bioactive molecules. The presence of chlorine, iodine, and a 1,3-dioxolan group suggests potential for further functionalization and development as a new ligand or building block in organic synthesis [].
  • Medicinal Chemistry: Pyridine derivatives are known for their diverse biological activities. The combination of functional groups in 2-Chloro-3-(1,3-dioxolan-2-yl)-4-iodopyridine might be of interest for researchers in medicinal chemistry, but further studies would be needed to determine its potential as a drug candidate [].

The chemical reactivity of 2-Chloro-3-(1,3-dioxolan-2-yl)-4-iodopyridine is influenced by its halogen substituents and the dioxolane structure. The compound can undergo several types of reactions:

  • Nucleophilic Substitution: The iodine atom can act as a leaving group, allowing for nucleophilic substitution reactions with various nucleophiles such as amines or thiols.
  • Electrophilic Aromatic Substitution: The chlorine atom on the pyridine ring can participate in electrophilic aromatic substitution reactions, reacting with electrophiles to form new derivatives.
  • Reduction and Oxidation: The compound can be subjected to reduction processes that convert halogens to hydrogen or other groups, while oxidation can lead to the formation of corresponding ketones or carboxylic acids.

Common reagents used in these reactions include lithium aluminum hydride for reductions and potassium permanganate for oxidations.

Research indicates that compounds similar to 2-Chloro-3-(1,3-dioxolan-2-yl)-4-iodopyridine exhibit significant biological activities. Such compounds are often explored for their potential as pharmaceuticals due to their ability to interact with biological targets like enzymes and receptors. Specific studies have shown that halogenated pyridine derivatives can possess antimicrobial, antifungal, and anticancer properties, although the exact biological activity of this specific compound requires further investigation.

The synthesis of 2-Chloro-3-(1,3-dioxolan-2-yl)-4-iodopyridine typically involves several key steps:

  • Formation of the Dioxolane Ring: This is achieved by reacting ethylene glycol with an appropriate aldehyde under acidic conditions.
  • Iodination of Pyridine: The pyridine ring can be iodinated using iodine in the presence of an oxidizing agent such as nitric acid.
  • Chlorination: Chlorination can be performed using thionyl chloride or phosphorus pentachloride to introduce the chlorine atom onto the pyridine ring.
  • Coupling Reaction: Finally, coupling the dioxolane with the iodinated pyridine is accomplished through methods such as Friedel-Crafts acylation or other coupling strategies.

These synthetic routes allow for precise control over the final product's structure and purity.

2-Chloro-3-(1,3-dioxolan-2-yl)-4-iodopyridine has potential applications in several areas:

  • Medicinal Chemistry: Its unique structure makes it a valuable intermediate in the synthesis of pharmaceuticals targeting various diseases.
  • Agricultural Chemicals: Similar compounds are often investigated for use as agrochemicals due to their biological activity.
  • Material Science: The electronic properties imparted by its halogen substituents may find use in developing advanced materials.

Studies on interaction mechanisms involving 2-Chloro-3-(1,3-dioxolan-2-yl)-4-iodopyridine focus on its reactivity with biological targets. Its halogenated nature allows it to form complexes with various enzymes or receptors, potentially modulating their activity. Understanding these interactions is crucial for evaluating its therapeutic potential and safety profile.

Several compounds share structural similarities with 2-Chloro-3-(1,3-dioxolan-2-yl)-4-iodopyridine. Here are some notable examples:

Compound NameStructure CharacteristicsUnique Features
2-Chloro-4-IodopyridineContains chlorine and iodine on the pyridine ringLacks the dioxolane moiety
3-IodopyridineIodinated pyridine without additional substituentsSimpler structure affecting reactivity
2-Bromo-3-(1,3-dioxolan-2-yl)-4-IodopyridineSimilar dioxolane structure but brominated insteadDifferent halogen affecting reactivity
2-Chloro-5-IodopyridineChlorinated at a different position on the pyridineVariation in substitution pattern

Uniqueness

The uniqueness of 2-Chloro-3-(1,3-dioxolan-2-yl)-4-iodopyridine lies in its combination of both halogen substituents (chlorine and iodine) along with a dioxolane ring. This combination imparts distinct chemical properties that enhance its utility in organic synthesis and pharmaceutical development compared to similar compounds lacking one or more of these features.

XLogP3

1.9

Hydrogen Bond Acceptor Count

3

Exact Mass

310.92100 g/mol

Monoisotopic Mass

310.92100 g/mol

Heavy Atom Count

13

Dates

Last modified: 11-23-2023

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